molecular formula C11H15NO4S B1319790 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid CAS No. 91248-47-4

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid

Cat. No.: B1319790
CAS No.: 91248-47-4
M. Wt: 257.31 g/mol
InChI Key: ZIKKLXQGFFMRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid is a propanoic acid derivative featuring a dimethylsulfamoyl (-SO₂N(CH₃)₂) substituent at the para position of the phenyl ring. Sulfonamide-containing compounds are known for their bioactivity, particularly in enzyme inhibition and receptor modulation . The dimethylsulfamoyl group may enhance metabolic stability and binding affinity compared to simpler substituents, as seen in related sulfonamide derivatives .

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKLXQGFFMRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588043
Record name 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91248-47-4
Record name 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid typically involves the reaction of 4-(dimethylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the significant applications of 3-[4-(dimethylsulfamoyl)phenyl]propanoic acid is its potential as an anticancer agent. Research has shown that derivatives of this compound exhibit inhibitory effects on cancer cell lines, particularly HCT-116 and HeLa cells. The mechanism of action appears to involve the modulation of heat shock proteins, specifically HSP90 and TRAP1, which are implicated in cancer cell survival and proliferation. In vitro studies have demonstrated that certain derivatives possess selective cytotoxicity towards cancerous cells while sparing normal cells, indicating their potential for targeted cancer therapy .

1.2 Anti-Diabetic Properties

Another promising application is in the field of diabetes management. Compounds structurally related to this compound have been evaluated for their agonistic activity on Free Fatty Acid Receptor 4 (FFA4), a target known to influence metabolic processes. One derivative exhibited significant anti-diabetic effects, including a dose-dependent reduction in blood glucose levels, outperforming existing treatments like TAK875 in certain assays . This highlights the compound's potential role in designing new therapeutic agents for type 2 diabetes.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions aimed at modifying its structure to enhance biological activity. These include:

  • Hydrazinolysis : This method allows for the conversion of esters to hydrazides, which can then be further modified to create more potent derivatives.
  • DCC Coupling : Utilizing N,N'-dicyclohexylcarbodiimide (DCC) facilitates the formation of amide bonds with amino acids or amines, leading to a variety of functionalized compounds that may exhibit improved pharmacological properties .

Antiproliferative Activity Study

A study focused on synthesizing derivatives from this compound revealed that out of several tested compounds, specific derivatives showed significant antiproliferative activity against cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin. The research emphasized the importance of structural modifications in enhancing the selectivity and efficacy of these compounds against cancer cells .

FFA4 Agonist Evaluation

In another investigation, a series of compounds related to this compound were assessed for their ability to activate FFA4. Among these, one compound demonstrated high selectivity against other receptors and was shown to effectively lower blood glucose levels in diabetic model systems. This study underscores the therapeutic potential of this compound class in metabolic disorders .

Comparative Data Table

The following table summarizes key findings regarding the applications and activities of this compound and its derivatives:

ApplicationActivity/EffectReference
AnticancerInhibitory effects on HCT-116 & HeLa cells
Anti-DiabeticAgonistic activity on FFA4; lowers blood glucose
Synthesis TechniquesDCC coupling, hydrazinolysis

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid involves the inhibition of enzymes such as carbonic anhydrase 1 and carbonic anhydrase 2 . These enzymes play a role in various physiological processes, including fluid secretion and bone resorption. By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Substituent Molecular Weight Key Properties/Applications Evidence ID
3-[4-(Trifluoromethyl)phenyl]propanoic acid -CF₃ 218.17 g/mol Forms hydrogen-bonded dimers; used in crystal engineering and material science .
3-(4-Hydroxy-3-nitrophenyl)propanoic acid -NO₂ and -OH 227.16 g/mol High acidity due to nitro and hydroxyl groups; laboratory reagent .
3-[4-(2-Methylpropyl)phenyl]propanoic acid (Ibuprofen Impurity F) -CH₂CH(CH₃)₂ 220.27 g/mol Pharmaceutical impurity; related to NSAID metabolism .
3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic acid Thiomorpholine-sulfonyl 315.41 g/mol Enhanced solubility due to sulfur-containing ring; potential biological activity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase acidity and influence crystal packing via hydrogen bonding .
  • Hydrophobic Groups (e.g., -CH₂CH(CH₃)₂): Improve lipophilicity, critical for drug membrane permeability .
  • Sulfonamide Derivatives : The dimethylsulfamoyl group in the target compound likely offers superior metabolic stability compared to thiomorpholine-sulfonyl, which may introduce redox-sensitive sulfur atoms .

Pharmaceutical Impurities and Metabolites

  • Ibuprofen Impurity F: A structural analog with an isobutyl group, this compound highlights the importance of propanoic acid derivatives in NSAID synthesis. Its presence as an impurity underscores the need for rigorous quality control in drug manufacturing .
  • 3-[4-(Sulfooxy)phenyl]propanoic Acid: A sulfate-conjugated metabolite of 3-(4-hydroxyphenyl)propanoic acid, generated via sulfotransferase enzymes. This illustrates how substituents influence metabolic pathways; the dimethylsulfamoyl group in the target compound may resist such conjugation, prolonging its half-life .

Physicochemical Properties

  • Hydrogen Bonding : The trifluoromethyl analog forms stable dimers via O–H⋯O interactions, a feature critical for crystallography and material design .
  • Acidity: Nitro and hydroxyl substituents (e.g., in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) significantly lower pKa values, enhancing reactivity in aqueous environments .

Pharmacological Potential

  • Drug Development : The dimethylsulfamoyl group’s resistance to enzymatic degradation could make the target compound a scaffold for long-acting therapeutics .
  • Metabolic Profiling: Sulfated metabolites (e.g., 3-[4-(sulfooxy)phenyl]propanoic acid) demonstrate the role of substituents in determining excretion pathways, informing prodrug design .

Biological Activity

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid (CAS Number: 91248-47-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and exhibits a unique structural profile that contributes to its pharmacological properties. The molecular formula for this compound is C11H15NO4S, with a molecular weight of 257.31 g/mol.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes, notably carbonic anhydrase (CA) isoforms CA1 and CA2. These enzymes play crucial roles in various physiological processes, including acid-base balance and fluid secretion. By inhibiting these enzymes, the compound may reduce inflammation and pain associated with various conditions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests a potential role in managing inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to traditional NSAIDs. Studies have reported that administration of this compound leads to a significant reduction in pain responses in models of acute pain, indicating its potential utility in pain management therapies.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other known NSAIDs. The following table summarizes key properties and activities:

Compound NameMechanism of ActionAnti-inflammatory ActivityAnalgesic Activity
This compound Inhibition of CA1 and CA2HighModerate
Ibuprofen COX-1 and COX-2 inhibitionHighHigh
Nimesulide COX-2 selective inhibitionModerateHigh

Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on macrophage-derived cytokine production. Results indicated a dose-dependent inhibition of TNF-alpha production, supporting its potential as an anti-inflammatory agent .
  • Animal Model Research : In a controlled experiment involving rodents, researchers administered varying doses of this compound to assess its analgesic effects. The findings revealed a significant reduction in pain perception compared to control groups treated with saline .
  • Pharmacokinetic Studies : A pharmacokinetic analysis indicated that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within one hour post-administration. This rapid absorption could enhance its therapeutic efficacy in acute settings .

Q & A

Q. What synthetic methodologies are recommended for 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via sulfonylation of a phenolic precursor. A validated approach involves reacting 3-(4-hydroxyphenyl)propanoic acid with dimethylsulfamoyl chloride under anhydrous conditions, using pyridine as a base to neutralize HCl byproducts. Key optimizations include:

  • Temperature control (0–5°C) to suppress side reactions like over-sulfonation.
  • Catalytic DMAP (4-dimethylaminopyridine, 0.1 eq.) to enhance electrophilic reactivity.
  • Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) to achieve >95% purity.
    Characterize intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm the final product via HRMS (exact mass: 246.0252256) .

Q. How should researchers structurally characterize this compound to confirm its identity and purity?

Answer: Employ a multi-technique approach:

  • X-ray crystallography : Resolve the crystal structure (analogous to C10H9F3O2 derivatives), which reveals dimerization via O–H⋯O hydrogen bonds (bond length: ~1.8 Å) .
  • NMR spectroscopy : In DMSO-d6, the dimethylsulfamoyl group exhibits two singlets at δ 3.1–3.3 ppm (6H, N(CH₃)₂), while the carboxylic acid proton appears at δ 12.1 ppm (broad). Aromatic protons resonate as doublets (J = 8.5 Hz) at δ 7.4–7.6 ppm .
  • IR spectroscopy : Confirm S=O stretches at 1320–1350 cm⁻¹ (asymmetric) and 1140–1170 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data between in vitro and in vivo models?

Answer: Discrepancies often arise from differential enzyme expression or compartmentalization. Mitigate this by:

In vitro validation : Use human hepatocytes expressing sulfotransferase SULT1A3 (Km ≈ 5 µM for phenolic substrates) .

In vivo cross-validation : Employ knockout mouse models lacking specific sulfotransferases to isolate metabolic contributions.

Isotopic tracing : Use ³⁵S-labeled dimethylsulfamoyl groups to track metabolite distribution via autoradiography or LC-MS/MS.

Reference standards : Synthesize and quantify metabolites (e.g., 3-[4-(sulfooxy)phenyl]propanoic acid) for calibration .

Q. What orthogonal analytical strategies are critical for impurity profiling under ICH Q3A guidelines?

Answer: Develop a tiered protocol:

  • HPLC-UV : Use a Phenomenex Luna C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10% → 90% over 30 min) to detect non-polar impurities (e.g., unreacted sulfamoyl chloride).
  • Ion chromatography : Identify sulfonic acid derivatives (e.g., over-sulfonated byproducts) with a conductivity detector.
  • HRMS-TOF : Resolve isobaric impurities (mass accuracy < 2 ppm).
  • Reference standards : Compare against EP-grade impurities (e.g., MM0002 series) .

Q. How should enzymatic interaction studies be designed to elucidate sulfamoyl group metabolism?

Answer: Focus on sulfotransferase (SULT) kinetics and off-target effects:

Enzyme assays : Incubate 0.1–100 µM substrate with recombinant SULT1A3 (0.5 µg/mL) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS, 20 µM) at pH 7.4 (37°C). Quantify unreacted substrate via HPLC .

CYP450 screening : Test inhibition against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG < -7 kcal/mol suggests strong interaction) .

Q. What experimental designs address solubility challenges in biological assays?

Answer: The compound’s strong acidity (pKa ~1.5 for sulfamoyl group) and low water solubility require:

  • pH adjustment : Use phosphate buffer (pH 7.4) with 10% DMSO for in vitro studies.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance cellular uptake.
  • Surface plasmon resonance (SPR) : Measure binding kinetics in HBS-EP buffer (0.01 M HEPES, 0.15 M NaCl, 0.005% surfactant P20) .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

  • ROS assays : Treat HepG2 cells with 10–100 µM compound and measure reactive oxygen species (ROS) using DCFH-DA fluorescence.
  • Western blotting : Quantify Nrf2 nuclear translocation and downstream targets (e.g., HO-1, GST).
  • Metabolomics : Profile glutathione conjugates via LC-MS/MS to assess sulfamoyl group redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.